molecular formula C13H9ClN2O B2912544 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole CAS No. 860609-36-5

2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole

Cat. No.: B2912544
CAS No.: 860609-36-5
M. Wt: 244.68
InChI Key: HOQVQZIUEKSPAH-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole is a heterocyclic compound that contains both pyridine and benzoxazole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyridine and benzoxazole rings imparts unique chemical and physical properties to the molecule, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole typically involves the formation of the benzoxazole ring followed by the introduction of the chloropyridine moiety. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole core. Subsequently, the chloropyridine group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of chloropyridine with the benzoxazole core in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloropyridine moiety can enhance binding affinity and specificity to target proteins, while the benzoxazole ring can contribute to the overall stability and bioavailability of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloropyridin-3-yl)-5-methylbenzoxazole
  • 2-(2-Chloropyridin-3-yl)-5-methylbenzothiazole
  • 2-(2-Chloropyridin-3-yl)-5-methylbenzimidazole

Uniqueness

2-(2-Chloropyridin-3-yl)-5-methyl-1,3-benzoxazole is unique due to the combination of the chloropyridine and benzoxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-8-4-5-11-10(7-8)16-13(17-11)9-3-2-6-15-12(9)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQVQZIUEKSPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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